molecular formula C8H8O3 B030214 4-Hydroxy-3-(methoxy-13C)benzaldehyde CAS No. 86884-84-6

4-Hydroxy-3-(methoxy-13C)benzaldehyde

Cat. No. B030214
CAS RN: 86884-84-6
M. Wt: 153.14 g/mol
InChI Key: MWOOGOJBHIARFG-OUBTZVSYSA-N
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Patent
US04894464

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
Quantity
0.011 mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C(C(=O)O)[C@@H](C(N[C@@H](C(O)=O)C)=O)NC([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O)C1C=CC=CC=1.C(N(CC)CC)C.Cl[C:40](OCC)=[O:41].[O:45]1CCCC1>>[O:13]=[CH:14][C:15]1[CH:16]=[CH:17][C:18]([OH:45])=[C:19]([O:41][CH3:40])[CH:20]=1

Inputs

Step One
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
0.01 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C([C@H](NC(=O)OCC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)O)C(O)=O
Step Two
Name
Quantity
0.011 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.011 mol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked flask fitted with a stopper
CUSTOM
Type
CUSTOM
Details
thermometer, drying tube and magnetic stirring bar
ADDITION
Type
ADDITION
Details
was added 4.28 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -35° C.
ADDITION
Type
ADDITION
Details
(0.010 mole) of dicyclcpropylcarbinylamine added
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured into 150 ml
EXTRACTION
Type
EXTRACTION
Details
water, extracted with 250 ml
WASH
Type
WASH
Details
of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a colorless solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 75 ml
CUSTOM
Type
CUSTOM
Details
of boiling ethyl acetate to obtain 3.78 g
WASH
Type
WASH
Details
Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=CC1=CC(OC)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04894464

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
Quantity
0.011 mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C(C(=O)O)[C@@H](C(N[C@@H](C(O)=O)C)=O)NC([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O)C1C=CC=CC=1.C(N(CC)CC)C.Cl[C:40](OCC)=[O:41].[O:45]1CCCC1>>[O:13]=[CH:14][C:15]1[CH:16]=[CH:17][C:18]([OH:45])=[C:19]([O:41][CH3:40])[CH:20]=1

Inputs

Step One
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
0.01 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C([C@H](NC(=O)OCC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)O)C(O)=O
Step Two
Name
Quantity
0.011 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.011 mol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked flask fitted with a stopper
CUSTOM
Type
CUSTOM
Details
thermometer, drying tube and magnetic stirring bar
ADDITION
Type
ADDITION
Details
was added 4.28 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -35° C.
ADDITION
Type
ADDITION
Details
(0.010 mole) of dicyclcpropylcarbinylamine added
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured into 150 ml
EXTRACTION
Type
EXTRACTION
Details
water, extracted with 250 ml
WASH
Type
WASH
Details
of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a colorless solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 75 ml
CUSTOM
Type
CUSTOM
Details
of boiling ethyl acetate to obtain 3.78 g
WASH
Type
WASH
Details
Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=CC1=CC(OC)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04894464

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
Quantity
0.011 mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C(C(=O)O)[C@@H](C(N[C@@H](C(O)=O)C)=O)NC([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O)C1C=CC=CC=1.C(N(CC)CC)C.Cl[C:40](OCC)=[O:41].[O:45]1CCCC1>>[O:13]=[CH:14][C:15]1[CH:16]=[CH:17][C:18]([OH:45])=[C:19]([O:41][CH3:40])[CH:20]=1

Inputs

Step One
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
0.01 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C([C@H](NC(=O)OCC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)O)C(O)=O
Step Two
Name
Quantity
0.011 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.011 mol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked flask fitted with a stopper
CUSTOM
Type
CUSTOM
Details
thermometer, drying tube and magnetic stirring bar
ADDITION
Type
ADDITION
Details
was added 4.28 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -35° C.
ADDITION
Type
ADDITION
Details
(0.010 mole) of dicyclcpropylcarbinylamine added
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured into 150 ml
EXTRACTION
Type
EXTRACTION
Details
water, extracted with 250 ml
WASH
Type
WASH
Details
of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a colorless solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 75 ml
CUSTOM
Type
CUSTOM
Details
of boiling ethyl acetate to obtain 3.78 g
WASH
Type
WASH
Details
Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=CC1=CC(OC)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.